Treprostinil is a synthetic analog of prostacyclin, a naturally occurring prostaglandin. [] Prostacyclin, also known as prostaglandin I2, is a member of the prostaglandin family of lipid molecules that play important roles in various physiological processes. [] Treprostinil is a stable tricyclic benzidene prostacyclin analog of epoprostenol, another prostacyclin analog. [] It functions as a potent vasodilator and exhibits properties such as antiproliferative, antithrombotic, and inotropic effects. [] Treprostinil targets multiple cellular receptors, playing a crucial role in scientific research exploring its potential in addressing various cardiovascular conditions, particularly pulmonary arterial hypertension (PAH). [, , ]
Treprostinil exerts its effects primarily by binding to prostacyclin receptors, specifically the IP receptor, which is a G protein-coupled receptor found on the surface of various cell types, including smooth muscle cells, endothelial cells, and platelets. [] Upon binding to the IP receptor, treprostinil triggers a signaling cascade that leads to the activation of adenylate cyclase, an enzyme responsible for the production of cyclic adenosine monophosphate (cAMP). [] Elevated cAMP levels result in the relaxation of smooth muscle cells, ultimately causing vasodilation. [, ] Treprostinil's antiproliferative effect stems from its ability to upregulate PTEN and p21(Waf1/Cip1) expression, while downregulating the phosphorylation of mTOR and the expression of p62. [] Moreover, treprostinil influences the angiogenic properties of endothelial colony forming cells (ECFC) by increasing vascular endothelial growth factor A (VEGF-A) production from mesenchymal stem cells (MSC). [] This increased VEGF-A production contributes to the enhanced vessel formation observed during treprostinil treatment. []
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: